

"CAS number 5026-62-0 properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium;methyl 4-hydroxybenzoate*

Cat. No.: *B11818526*

[Get Quote](#)

An In-depth Technical Guide to Edaravone (CAS Number: 89-25-8)

A Note on CAS Number 5026-62-0: The CAS number provided in the topic, 5026-62-0, corresponds to Sodium Methylparaben, a preservative used in cosmetics, food, and pharmaceutical formulations.[\[1\]](#)[\[2\]](#) Based on the detailed request for information on signaling pathways, experimental protocols, and data relevant to researchers and drug development professionals, this guide focuses on Edaravone (CAS Number: 89-25-8), a neuroprotective agent, which aligns with the technical nature of the query.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Introduction

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries.[\[3\]](#)[\[4\]](#) Marketed under trade names such as Radicava® and Radicut®, Edaravone's therapeutic effects are primarily attributed to its antioxidant properties, which mitigate the oxidative stress implicated in the pathogenesis of neurodegenerative diseases.[\[3\]](#)[\[10\]](#) This technical guide provides a comprehensive overview of Edaravone's properties, mechanism of action, synthesis, analytical methods, and clinical data for researchers, scientists, and drug development professionals.

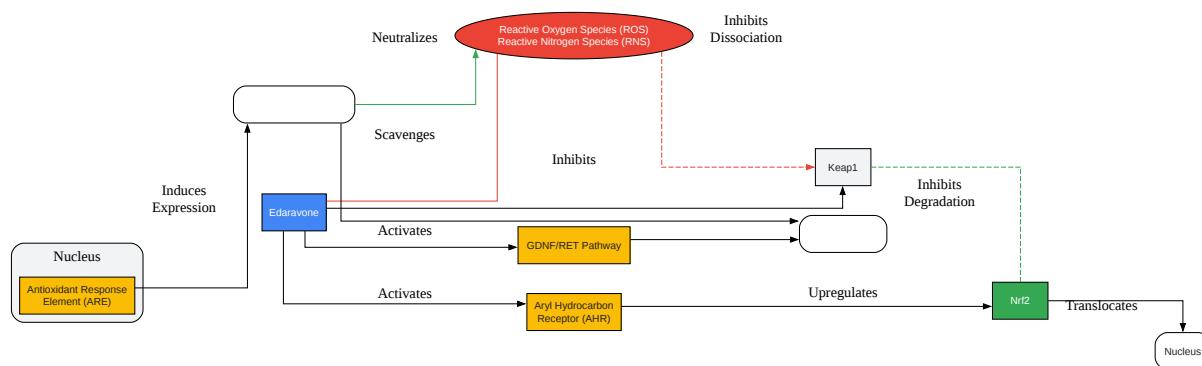
Physicochemical Properties

Edaravone is a white crystalline powder with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .[\[3\]](#)[\[8\]](#) It is an amphiphilic compound, capable of scavenging both lipid- and water-soluble peroxy radicals.[\[11\]](#) Key physicochemical properties are summarized in the table below.

Property	Value	References
CAS Number	89-25-8	[3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[3] [8]
Molecular Weight	174.20 g/mol	[3] [8]
Melting Point	129.7 °C	[8] [11]
pKa	7.0	[11] [12]
Water Solubility	1.96 ± 0.05 mg/mL	[13]
Solubility	Freely soluble in acetic acid, methanol, or ethanol; slightly soluble in diethyl ether.	[8] [14]
Appearance	White crystalline powder	[8] [14]

Mechanism of Action and Signaling Pathways

The neuroprotective effects of Edaravone are attributed to its potent antioxidant activity, although the exact mechanism of action in ALS is not fully understood.[\[15\]](#) Edaravone functions as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that contribute to neuronal damage.[\[10\]](#)[\[15\]](#) This action inhibits lipid peroxidation and protects cells from oxidative stress.[\[10\]](#)


Edaravone's mechanism involves the modulation of several key signaling pathways:

- **Nrf2/HO-1 Pathway:** Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[\[15\]](#)[\[16\]](#) Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[\[10\]](#)[\[15\]](#)[\[16\]](#) This enhances the endogenous antioxidant defense mechanisms of the cell.
- **Aryl Hydrocarbon Receptor (AHR) Signaling:** Recent studies suggest that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR). This activation leads to AHR's

nuclear translocation and the subsequent transcriptional induction of cytoprotective genes, which may also involve a downstream upregulation of the NRF2 signaling pathway.[17]

- **GDNF/RET Neurotrophic Signaling:** Edaravone has been found to induce the expression of the Glial cell line-derived neurotrophic factor (GDNF) receptor RET.[18] This activation of the GDNF/RET neurotrophic signaling pathway may contribute to the long-term survival and maturation of motor neurons.[18]

Below is a diagram illustrating the proposed signaling pathways of Edaravone.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathways of Edaravone.

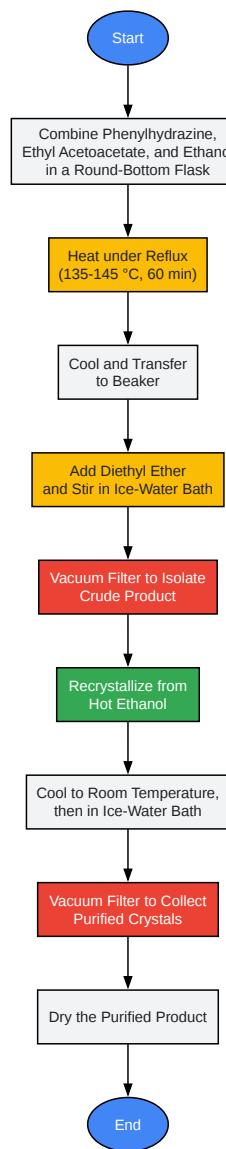
Experimental Protocols

Synthesis of Edaravone

A common laboratory-scale synthesis of Edaravone involves the condensation reaction of phenylhydrazine and ethyl acetoacetate, a variation of the Knorr pyrazole synthesis.[19]

Materials and Reagents:

- Phenylhydrazine
- Ethyl acetoacetate
- Ethanol (95%)


- Diethyl ether
- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle or water bath
- Beaker (100 mL)
- Buchner funnel and vacuum filtration apparatus
- Glass rod or spatula
- Ice-water bath

Procedure:

- In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.23 mL, 12.5 mmol).[19]
- Add 10 mL of 95% ethanol as a solvent.
- Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135–145 °C for 60 minutes. The mixture will become a viscous syrup.[19]
- After heating, allow the flask to cool slightly and transfer the hot syrup to a 100 mL beaker.
- Cool the beaker in an ice-water bath.
- Add 2 mL of diethyl ether and stir vigorously with a glass rod or spatula until a solid precipitate forms.[19]
- Continue adding diethyl ether in small portions (up to a total of 8 mL) to complete the precipitation.[19]
- Isolate the crude product by vacuum filtration using a Buchner funnel.
- Wash the solid with a small amount of cold diethyl ether and allow it to air dry.[19]

- For purification, recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of hot ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.[19]

A workflow for the synthesis and purification of Edaravone is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of Edaravone.

Quantification of Edaravone by RP-HPLC

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the accurate quantification of Edaravone in bulk drug and pharmaceutical formulations.

Instrumentation and Chromatographic Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
- Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 μ m).[20][21]
- Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical mobile phase could be a mixture of water and acetonitrile (e.g., 55:45 v/v).[22]
- Flow Rate: 1.0 mL/min.[22]
- Detection Wavelength: 243 nm.[22][23]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient or controlled at 25 °C.

Procedure:

- Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Edaravone reference standard in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL. [23]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 μ g/mL).[22]
- Sample Preparation (for injection formulation): Dilute the pharmaceutical formulation with the mobile phase to obtain a theoretical concentration of Edaravone within the calibration range. [23]

- Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Edaravone in the sample solutions from the calibration curve.

Clinical Data

Edaravone has undergone several clinical trials to evaluate its efficacy and safety in the treatment of ALS. The primary endpoint in many of these trials was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, a validated measure of disability progression in ALS patients.

Summary of Key Clinical Trial Results:

Trial Identifier	Primary Outcome (Change in ALSFRS-R Score)	Key Findings	References
MCI186-19	Statistically significant slowing of functional decline in the Edaravone group compared to placebo. The least-squares mean difference between groups was 2.49 in favor of Edaravone.	Edaravone demonstrated efficacy in a specific subset of early-stage ALS patients who met strict inclusion criteria.	[24][25]
MCI186-16	No statistically significant difference between Edaravone and placebo in the overall population.	A post-hoc analysis suggested potential efficacy in a subgroup of patients with shorter disease duration and better functional status.	[24][26]
Oral Edaravone Studies (MT-1186-A01/A02/A03/A04)	Comparison with historical placebo controls (PRO-ACT database).	Oral Edaravone was associated with a slower decline in ALSFRS-R scores and a survival benefit compared to historical placebo data.	[27][28]

Adverse Events: The most common adverse reactions observed in clinical trials ($\geq 10\%$ of Edaravone-treated patients) include contusion (bruising), gait disturbance, and headache.[14] Hypersensitivity reactions and sulfite allergic reactions have also been reported.[14]

Conclusion

Edaravone is a neuroprotective agent with a well-established role as a free radical scavenger. Its mechanism of action, involving the modulation of key antioxidant and neurotrophic signaling pathways, provides a strong rationale for its use in neurodegenerative diseases characterized by oxidative stress. The synthesis and analytical methods for Edaravone are well-documented, facilitating further research and development. While clinical trial results have shown variability, they have demonstrated a significant therapeutic benefit in specific populations of ALS patients, highlighting the importance of patient selection in clinical trial design. Ongoing research continues to explore the full therapeutic potential and molecular mechanisms of Edaravone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5026-62-0: Sodium methylparaben | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Edaravone | CAS 89-25-8 | LGC Standards [lgcstandards.com]
- 6. edaravone [drugcentral.org]
- 7. Edaravone - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. store.usp.org [store.usp.org]
- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-api.com [alfa-api.com]

- 15. mdpi.com [mdpi.com]
- 16. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification [ouci.dntb.gov.ua]
- 21. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sryahwapublications.com [sryahwapublications.com]
- 24. benchchem.com [benchchem.com]
- 25. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Post-hoc analyses of the edaravone clinical trials Study 16 and Study 19: a step toward more efficient clinical trial designs in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pivotal Trial Efficacy Data | RADICAVA ORSÂ® (edaravone) [radicavahcp.com]
- 28. Analysis of Long-Term Function and Survival of Edaravone Oral Suspension-Treated Patients With Amyotrophic Lateral Sclerosis Using PRO-ACT Data as Historical Placebo Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["CAS number 5026-62-0 properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11818526#cas-number-5026-62-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com